Siramesine Fumarate Salt

概要

説明

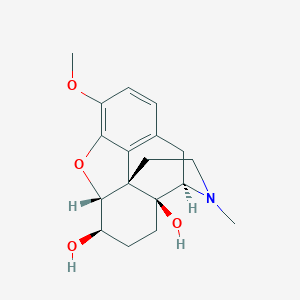

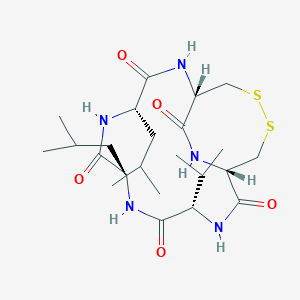

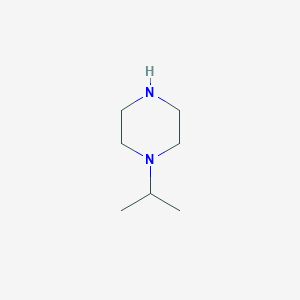

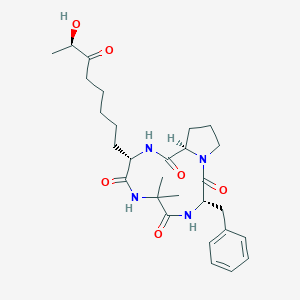

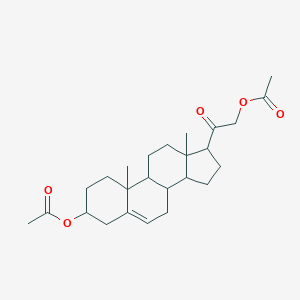

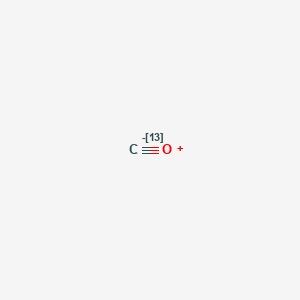

Siramesine Fumarate Salt is a compound with the empirical formula C30H31FN2O · C4H4O4 . It is a blood-brain barrier penetrant, selective and potent sigma-2 receptor agonist . Siramesine exhibits potent and very long-lasting anxiolytic effects in rodents . It is also a lysosome-destabilizing agent that causes lysosomal cell death in various immortalized and cancer cell lines .

Molecular Structure Analysis

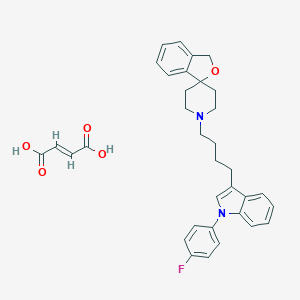

The molecular weight of Siramesine Fumarate Salt is 570.65 g/mol . The compound’s structure includes a 1’-[4-[1-(4-Fluorophenyl)indol-3-yl]butyl]spiro[1H-2-benzofuran-3,4’-piperidine] fumarate salt .Physical And Chemical Properties Analysis

Siramesine Fumarate Salt is a white to beige powder . It is soluble in DMSO at 20 mg/mL .科学的研究の応用

Neuroscience Research

Siramesine Fumarate Salt is a featured product for neuroscience research . It is a blood-brain barrier penetrant, which means it can cross the blood-brain barrier and have effects on the brain .

Sigma-2 Receptor Agonist

Siramesine is a selective and potent sigma-2 receptor agonist . Sigma-2 receptors are proteins that are found mainly in the brain and are involved in various neurological and psychiatric conditions.

Anxiolytic Effects

Siramesine exhibits potent and very long-lasting anxiolytic effects in rodents . This means it can reduce anxiety, which makes it potentially useful in the treatment of anxiety disorders.

Lysosome-Destabilizing Agent

Siramesine is a lysosome-destabilizing agent . It causes lysosomal cell death in various immortalized and cancer cell lines. This suggests that it could be used in cancer research and potentially in the development of new cancer treatments.

Depression and Anxiety Treatment

Siramesine is considered as a drug for depression and anxiety . This is due to its anxiolytic effects and its ability to cross the blood-brain barrier.

Modulation of Ergosterol Biosynthesis

Siramesine is involved in the modulation of ergosterol biosynthesis . Ergosterol is a sterol found in cell membranes of fungi and protozoa, and this modulation indicates that Siramesine could have antifungal activity. This opens up the possibility of repurposing Siramesine, especially given existing data about its non-toxicity .

Safety and Hazards

In case of inhalation, it is advised to move the person into fresh air and give artificial respiration if not breathing . If it comes in contact with skin, it should be washed off with soap and plenty of water . In case of eye contact, eyes should be flushed with water . If swallowed, the mouth should be rinsed with water . It is not classified as a hazardous substance or mixture .

将来の方向性

作用機序

Target of Action

Siramesine Fumarate Salt primarily targets the σ2 receptor . The σ2 receptor is a subtype of the sigma receptor, which is involved in various cellular processes, including cell proliferation and differentiation, and the modulation of neurotransmission .

Mode of Action

Siramesine is a blood-brain barrier penetrant , selective and potent σ2 receptor agonist . It interacts with its target, the σ2 receptor, and exhibits potent and very long-lasting anxiolytic effects . Additionally, siramesine is a lysosome-destabilizing agent that causes lysosomal cell death in various immortalized and cancer cell lines .

Biochemical Pathways

Siramesine’s interaction with the σ2 receptor and its lysosome-destabilizing activity affect several biochemical pathways. This lysosomotropic agent stimulates mitochondrial membrane potential (MMP) reduction and the production of reactive oxygen species (ROS) . It also disrupts the degradation of autophagy substrates, providing a potential mechanism for its action on glucose uptake .

Pharmacokinetics

It is known that the compound is soluble in dmso , which could potentially enhance its bioavailability.

Result of Action

The molecular and cellular effects of Siramesine’s action include the destabilization of lysosomes and mitochondria, leading to cell death . In cancer cells, this can result in the induction of ferroptosis . Moreover, Siramesine has been shown to produce anxiolytic effects without inducing sedation or impairing motor coordination .

Action Environment

Given that siramesine is a blood-brain barrier penetrant , it can be inferred that its action and efficacy may be influenced by factors such as the integrity of the blood-brain barrier and the physiological environment of the brain.

特性

IUPAC Name |

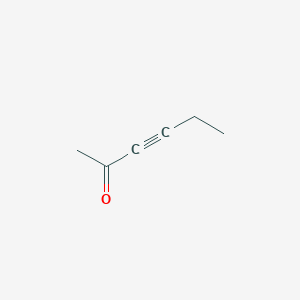

(E)-but-2-enedioic acid;1'-[4-[1-(4-fluorophenyl)indol-3-yl]butyl]spiro[1H-2-benzofuran-3,4'-piperidine] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31FN2O.C4H4O4/c31-25-12-14-26(15-13-25)33-21-23(27-9-2-4-11-29(27)33)7-5-6-18-32-19-16-30(17-20-32)28-10-3-1-8-24(28)22-34-30;5-3(6)1-2-4(7)8/h1-4,8-15,21H,5-7,16-20,22H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VONJQLKJOYOVBE-WLHGVMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C3=CC=CC=C3CO2)CCCCC4=CN(C5=CC=CC=C54)C6=CC=C(C=C6)F.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC12C3=CC=CC=C3CO2)CCCCC4=CN(C5=CC=CC=C54)C6=CC=C(C=C6)F.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H35FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Siramesine Fumarate Salt | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。